1-(3,4-Difluorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea

Description

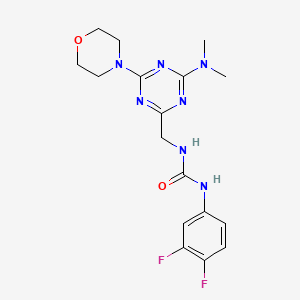

This compound is a urea derivative featuring a 1,3,5-triazine core substituted with morpholine and dimethylamino groups, linked to a 3,4-difluorophenyl moiety via a methylene bridge.

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-3-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F2N7O2/c1-25(2)15-22-14(23-16(24-15)26-5-7-28-8-6-26)10-20-17(27)21-11-3-4-12(18)13(19)9-11/h3-4,9H,5-8,10H2,1-2H3,(H2,20,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBSQPROBJABLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F2N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Difluorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be characterized by the following molecular details:

| Property | Details |

|---|---|

| Molecular Formula | C22H22F2N6O3 |

| Molecular Weight | 439.44 g/mol |

| IUPAC Name | This compound |

The primary mechanism of action for this compound involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to target the PI3K/Akt/mTOR pathway, which is crucial for tumor growth and metabolism.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).

- IC50 Values : The compound showed IC50 values in the low micromolar range (approximately 1–5 µM), indicating potent anti-cancer activity.

In Vivo Studies

In vivo experiments using xenograft models have further validated the efficacy of this compound:

- Tumor Models : Subcutaneous and orthotopic xenograft models.

- Results : Significant reduction in tumor size was observed when administered intravenously at doses of 10 mg/kg body weight.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has provided insights into optimizing the biological activity of this class of molecules:

- Dimethylamino Group : Enhances solubility and bioavailability.

- Morpholino Ring : Contributes to selective targeting of cancer cells.

- Fluorination : The presence of fluorine atoms increases metabolic stability and enhances binding affinity to target proteins.

Case Studies

Several studies highlight the therapeutic potential of this compound:

-

Study on Antitumor Efficacy :

- Reference : A study published in Cancer Research demonstrated that similar triazine derivatives exhibited enhanced antitumor effects through modulation of apoptosis pathways.

- Findings : The compound induced apoptosis in MCF-7 cells via caspase activation.

-

Combination Therapy :

- Reference : Research indicated that combining this compound with standard chemotherapeutics resulted in synergistic effects.

- Results : Enhanced efficacy was noted in resistant cancer cell lines when used alongside doxorubicin.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research:

1. Anticancer Activity

Research indicates that this compound has promising anticancer properties. It has been shown to inhibit key kinases involved in cancer cell proliferation and survival, particularly targeting the epidermal growth factor receptor (EGFR), which is often overexpressed in various tumors. Studies have demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells, with reported IC50 values in the low nanomolar range .

2. Mechanism of Action

The mechanism through which this compound exerts its biological effects primarily involves:

- Inhibition of Kinases : The compound acts as an inhibitor for specific kinases that are crucial in cellular signaling pathways.

- Induction of Apoptosis : Similar compounds have been observed to induce apoptosis in cancer cells through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Key findings include:

1. Fluorination Effects

The incorporation of fluorine atoms enhances the potency of the compound against specific targets due to increased electron-withdrawing effects.

2. Triazine Modifications

Variations in the triazine core influence both solubility and binding affinity to target proteins. Modifying the triazine moiety can lead to improved pharmacokinetic properties and increased bioavailability .

Toxicity and Side Effects

While the anticancer potential is significant, understanding the toxicity profile is crucial. Preclinical studies have indicated that some derivatives may exhibit dose-dependent toxicity in animal models. Common side effects reported include gastrointestinal disturbances and hematological changes .

Several case studies highlight the efficacy of similar compounds:

- Inhibition of Cancer Cell Lines : A study demonstrated that derivatives targeting EGFR showed significant cytotoxicity against breast cancer cell lines with IC50 values below 50 nM.

- Mechanistic Insights : Research revealed that treatment with triazine derivatives led to increased apoptosis rates in treated cells compared to controls, confirming their potential as therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

- 1-(2,4-Difluorophenyl)-3-[4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl]urea (Compound 14) Structural Differences: The fluorine substituents are positioned at 2,4- on the phenyl ring instead of 3,4-. Properties: Molecular weight = 498.4 g/mol (vs. ~493 g/mol for the target compound, estimated based on structural similarity). Synthesis: Yield = 27% via reaction of 4-(4,6-dimorpholino-triazin-2-yl)aniline with 2,4-difluorophenyl isocyanate .

- 1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea Structural Differences: Chlorine atoms replace fluorines on the phenyl ring; triazine core lacks morpholine and dimethylamino groups. Properties: Molecular weight = 328.15 g/mol; lower solubility due to chloro substituents and absence of morpholine. Relevance: Highlights the impact of halogen electronegativity on binding affinity and metabolic stability .

Modifications to the Triazine Core

- 1-[4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl]-3-phenylurea (Compound 8) Structural Differences: Lacks the dimethylamino group and methylene bridge present in the target compound. Synthesis: Yield = 68% via urea formation between 4-(4,6-dimorpholino-triazin-2-yl)aniline and phenyl isocyanate . Molecular Weight: 462.3 g/mol (M+H). This simpler structure may exhibit reduced kinase selectivity compared to the dimethylamino-substituted target compound .

- 1-(4-[(4-(Dimethylamino)piperidin-1-yl)carbonyl]phenyl)-3-[4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl]urea (Compound 26) Structural Differences: Incorporates a piperidinyl-dimethylamino carbonyl group instead of a methylene-linked difluorophenyl. Properties: Molecular weight = 616.7 g/mol (M+H); enhanced steric bulk may improve target binding. Activity: High purity (99.3% by HPLC) and optimized pharmacokinetic profile due to the piperidine moiety .

Stability and Degradation Comparisons

- Gedatolisib (Reference Compound) Structural Similarity: Shares the 4-(4,6-dimorpholino-triazin-2-yl)phenylurea scaffold but includes a benzoyl-piperidine substituent. Stability: Rapid degradation in plasma via N-oxidation and morpholine ring oxidation, limiting its therapeutic utility . Implications: The 3,4-difluorophenyl group in the target compound may confer improved metabolic stability compared to Gedatolisib’s benzoyl-piperidine group.

Q & A

Synthesis and Optimization

Basic: What synthetic methodologies are recommended for preparing 1-(3,4-difluorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea? Answer: The compound’s synthesis involves modular assembly of the triazine core and urea linkage. A typical approach includes:

Triazine functionalization : Reacting cyanuric chloride with morpholine and dimethylamine in a stepwise manner under controlled pH (e.g., 0–5°C for selective substitution).

Urea coupling : Using carbodiimide-mediated coupling between the triazine-methylamine intermediate and 3,4-difluorophenyl isocyanate.

Key considerations : Solvent choice (e.g., ethanol or THF) and stoichiometric control to avoid byproducts like over-alkylated triazines .

Advanced: How can reaction conditions be optimized to minimize competing side reactions during triazine core synthesis? Answer:

- Temperature control : Maintain sub-10°C during triazine substitution to prevent thermal decomposition of intermediates.

- Order of substitution : Prioritize morpholine addition before dimethylamine due to steric and electronic effects on reactivity .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate intermediates .

Structural Characterization

Basic: What analytical techniques are critical for confirming the structure of this compound? Answer:

- NMR : H and C NMR (DMSO-d6) to verify substituent positions (e.g., difluorophenyl protons at δ 7.3–7.6 ppm, triazine carbons at δ 150–160 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ with m/z ~460–470) and fragmentation patterns .

Advanced: How can researchers resolve spectral overlaps in NMR caused by fluorine atoms and triazine symmetry? Answer:

- Use 19F NMR to distinguish fluorophenyl substituents (e.g., meta/para coupling constants).

- 2D NMR (COSY, HSQC) : Assign protons adjacent to electronegative groups (e.g., urea NH signals) .

Biological Activity Profiling

Basic: What in vitro assays are suitable for evaluating this compound’s biological activity? Answer:

- Kinase inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) due to triazine’s ATP-binding pocket affinity.

- Cellular viability assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HCT-116, MCF-7) .

Advanced: How to address discrepancies between in vitro potency and in vivo efficacy? Answer:

- Solubility optimization : Test aqueous formulations (e.g., PEG-based carriers) to improve bioavailability .

- Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., urea bond hydrolysis) .

Computational Modeling

Basic: Which computational tools are recommended for docking studies of this compound? Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with kinase targets.

- Ligand preparation : Assign protonation states (e.g., urea NH as H-bond donor) using Epik .

Advanced: How to validate molecular dynamics (MD) simulations for this compound’s target interactions? Answer:

- Force field selection : Use OPLS-AA for accurate triazine and urea parameterization.

- Trajectory analysis : Monitor H-bond persistence (e.g., morpholine O with catalytic lysine) over 100 ns simulations .

Stability and Degradation

Basic: What conditions accelerate hydrolytic degradation of the urea linkage? Answer:

- pH-dependent stability : Degradation peaks at pH >8 (base-catalyzed hydrolysis).

- Temperature : Store at –20°C in anhydrous DMSO to prevent urea cleavage .

Advanced: How to identify degradation products under stressed conditions? Answer:

- LC-MS/MS : Monitor for fragments like 3,4-difluoroaniline (m/z 129) and triazine-methylamine (m/z 240).

- Forced degradation : Expose to 0.1M NaOH (40°C, 24h) to simulate hydrolytic pathways .

Structure-Activity Relationship (SAR)

Basic: How does the difluorophenyl group influence target binding compared to mono-fluorinated analogs? Answer:

- Electron-withdrawing effects : Difluorophenyl enhances urea’s H-bond donor capacity, improving kinase affinity vs. mono-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.